molecular formula C10H16BrN3 B3321409 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine CAS No. 1342983-54-3

5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine

Cat. No.: B3321409
CAS No.: 1342983-54-3
M. Wt: 258.16
InChI Key: CYBSHWNSKLNGPM-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine is a brominated pyridine derivative featuring a dimethylaminoethyl-methylamine substituent at the 2-position. The bromine atom enhances electrophilic reactivity, while the tertiary amine side chain contributes to solubility and hydrogen-bonding capabilities, critical for target interactions .

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c1-13(2)6-7-14(3)10-5-4-9(11)8-12-10/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBSHWNSKLNGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromopyridine.

    Alkylation: The 5-bromopyridine is then subjected to alkylation with N,N-dimethylethylenediamine in the presence of a base like potassium carbonate (K2CO3) to introduce the dimethylaminoethyl group.

    Methylation: Finally, the compound is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the dimethylamino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the pyridine ring or the dimethylamino group.

Scientific Research Applications

5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

5-Bromo-N-methylpyridin-2-amine (CAS 84539-30-0)
  • Structure: Lacks the dimethylaminoethyl group, replaced by a single methylamine.
  • Properties : Reduced basicity compared to the target compound due to the absence of a tertiary amine. Lower molecular weight (MW: 187.06 vs. ~257.15) may improve membrane permeability but decrease solubility in aqueous media.
  • Applications : Used as an intermediate in Suzuki coupling reactions for drug discovery .
N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine (CAS 199522-66-2)
  • Structure: Contains an ethylenediamine linker instead of a dimethylaminoethyl group.
  • Similar MW (~231.09) but distinct pharmacokinetic profiles due to altered charge distribution .
5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine (CAS 1039803-54-7)
  • Structure: Substituted with a 4-fluorobenzyl group instead of dimethylaminoethyl-methylamine.
  • Properties : Increased lipophilicity (logP ~2.8 vs. ~1.5 for the target compound) enhances blood-brain barrier penetration but may reduce aqueous solubility. Fluorine substitution improves metabolic stability .

Pyrimidine-Based Analogs

5-Bromo-N,N-dimethylpyrimidin-2-amine (CAS 38696-21-8)
  • Structure : Pyrimidine core instead of pyridine, with dimethylamine at the 2-position.
  • Properties : Pyrimidine’s electron-deficient ring enhances reactivity in nucleophilic substitution. Lower similarity score (0.82) highlights divergent electronic properties compared to pyridine derivatives. Used in kinase inhibitor synthesis .
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS 887433-64-9)
  • Structure : Combines pyrimidine with a dimethylated ethylenediamine chain.
  • Properties : Tertiary amines improve solubility, while the pyrimidine core may enhance binding to ATP pockets in kinase targets. MW 277.15, slightly higher than the target compound .

Heterocyclic and Bulky Substitutions

5-Bromo-N,3-dimethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (CAS 1220036-22-5)
  • Structure : Tetrahydro-2H-pyran-4-yl group introduces steric bulk and ether functionality.
  • The cyclic ether may confer resistance to oxidative metabolism .
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
  • Structure: 3,4-Dimethoxybenzyl group replaces the dimethylaminoethyl chain.
  • Properties : Methoxy groups enhance π-π stacking with aromatic residues in protein targets. Crystallographic data reveal intermolecular hydrogen bonding (N–H···N) stabilizing dimer formation .

Comparative Data Table

Compound Name CAS Number Core Structure Substituent MW logP (Predicted) Key Applications
Target Compound - Pyridine Dimethylaminoethyl-methylamine ~257 ~1.5 Kinase inhibitors, antiviral agents
5-Bromo-N-methylpyridin-2-amine 84539-30-0 Pyridine Methylamine 187.06 ~1.2 Suzuki coupling intermediate
N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine 199522-66-2 Pyridine Ethylenediamine 231.09 ~0.8 Chelating agents, metal catalysts
5-Bromo-N,N-dimethylpyrimidin-2-amine 38696-21-8 Pyrimidine Dimethylamine 202.03 ~1.0 Kinase inhibitor precursors
5-Bromo-N-(4-fluorobenzyl)pyridin-2-amine 1039803-54-7 Pyridine 4-Fluorobenzyl 281.12 ~2.8 CNS-targeted therapeutics

Key Findings from Research

  • Electronic Effects : Pyridine derivatives exhibit higher basicity than pyrimidines due to the nitrogen positioning, influencing binding to acidic residues in enzymes .
  • Solubility: Tertiary amines (e.g., dimethylaminoethyl groups) enhance aqueous solubility, critical for oral bioavailability .
  • Biological Activity : Bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) improve target selectivity but may reduce synthetic yields .
  • Metabolic Stability: Fluorinated or methoxylated analogs show slower hepatic clearance compared to non-halogenated derivatives .

Biological Activity

5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by various studies and data.

This compound is characterized by the presence of a bromine atom, which enhances its reactivity and biological activity compared to similar compounds lacking halogen substituents. The structural formula can be represented as:

C9H12BrN3\text{C}_9\text{H}_{12}\text{BrN}_3

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound, revealing significant efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study examining a series of pyridine derivatives, including this compound, it was found to exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.0048
Salmonella typhi11.29

These results indicate that the compound possesses strong antibacterial properties, particularly against E. coli and B. mycoides .

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Research indicates that it may inhibit certain cancer cell lines by targeting specific molecular pathways.

The proposed mechanism involves the interaction with receptor tyrosine kinases, particularly the AXL receptor, which is implicated in cancer cell proliferation and metastasis. Inhibition of this receptor can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Case Study: Cytotoxicity Testing

In vitro studies on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The IC50 values were determined as follows:

Cancer Cell LineIC50 (µM)
FaDu (hypopharyngeal)15.0
MCF7 (breast cancer)20.5
A549 (lung cancer)18.0

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyridine derivatives indicates that modifications to the amine and bromine substituents can significantly influence biological activity. For instance, compounds with additional electron-donating groups showed enhanced antibacterial and anticancer activities, while those with electron-withdrawing groups exhibited reduced efficacy .

Q & A

Q. What are the common synthetic routes for 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine, and what critical parameters influence yield?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, a methanol solution of 5-bromopyridin-2-amine and a substituted aldehyde (e.g., 3,4-dimethoxybenzaldehyde) can be refluxed with sodium cyanoborohydride to form the target compound . Critical parameters include:

  • Stoichiometry : Excess sodium cyanoborohydride (1.1 eq) ensures complete reduction of intermediates.
  • Temperature : Reflux conditions (~80°C) optimize reaction kinetics.
  • Workup : Precipitation in cold water improves purity and yield .
    Post-synthesis purification via recrystallization (e.g., ethanol) is essential for isolating single crystals suitable for XRD analysis .

Q. How is the compound’s molecular structure characterized, and what role do hydrogen bonds play in its crystalline packing?

Single-crystal X-ray diffraction (XRD) is the primary method for structural elucidation. Key findings include:

  • Planarity : The pyridine/pyrimidine ring is nearly planar (RMS deviation <0.01 Å) .
  • Intermolecular Interactions : N–H···N and C–H···Br hydrogen bonds stabilize crystal packing, forming 2D networks or dimers .
  • Substituent Effects : The dimethylaminoethyl group introduces steric bulk, influencing dihedral angles (e.g., 4.5° deviation from the pyrimidine plane) .

Advanced Research Questions

Q. How do variations in substituents (e.g., alkyl vs. aryl groups) affect the compound’s physicochemical properties and biological activity?

Comparative studies of analogs reveal structure-property relationships:

CompoundSubstituentKey Property DifferencesSource
Target compoundDimethylaminoethylEnhanced solubility in polar solvents
5-Bromo-N-propylpyrazin-2-aminePropyl groupIncreased lipophilicity (logP +0.5)
5-Bromo-N-isopropylpyrazin-2-amineIsopropyl groupReduced bioavailability (t1/2 ↓20%)

Methodological recommendations:

  • Computational Modeling : Use DFT calculations to predict logP and solubility .
  • In Vitro Assays : Compare IC50 values in enzyme inhibition studies to assess bioactivity shifts .

Q. What methodologies resolve contradictions in reported biological activities of brominated pyridine derivatives?

Discrepancies often arise from:

  • Purity Issues : Impurities >5% skew bioassay results. Validate purity via HPLC-MS .
  • Assay Conditions : Varying cell lines (e.g., HeLa vs. HEK293) or concentrations (µM vs. nM) alter outcomes. Standardize protocols using guidelines like OECD 439 .
  • Structural Confirmation : Misassignment of substituent positions (e.g., para vs. meta) invalidates comparisons. Always verify structures with XRD or <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How can computational methods accelerate reaction optimization for synthesizing this compound?

Integrated computational-experimental workflows:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) identify low-energy pathways for reductive amination .
  • Condition Screening : Machine learning models predict optimal solvent, temperature, and catalyst combinations .
  • Retrosynthetic Analysis : Tools like ICSynth (ICReDD) propose alternative routes using fragment-based libraries .

Q. What experimental strategies validate the compound’s potential as a metal-binding ligand in coordination chemistry?

  • Spectroscopic Titration : Monitor UV-Vis or fluorescence shifts upon addition of metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) .
  • XRD of Complexes : Co-crystallize with transition metals to determine binding modes (e.g., κ<sup>2</sup>-N,N coordination) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes to infer ligand strength .

Methodological Notes

  • Advanced Tools : Use software like Gaussian (DFT), Mercury (XRD analysis), and KNIME (data integration) for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine
Reactant of Route 2
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5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine

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